molecular formula C22H19N3O2S B2956986 N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-33-5

N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2956986
CAS No.: 946248-33-5
M. Wt: 389.47
InChI Key: XIVOVNGTDKPJKY-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule with the molecular formula C₂₂H₁₉N₃O₂S and a molecular weight of 389.47 g/mol . The compound features a benzothiazole ring substituted with a methyl group at position 6, linked via a carboxamide group to a 2-oxo-1,2-dihydropyridine scaffold. The dihydropyridine moiety is further substituted with a 3-methylbenzyl group, contributing to its lipophilic character (logP = 4.75, logD = 4.44) and moderate polarity (polar surface area = 48.81 Ų) .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-5-3-6-16(11-14)13-25-10-4-7-17(21(25)27)20(26)24-22-23-18-9-8-15(2)12-19(18)28-22/h3-12H,13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVOVNGTDKPJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on functional group similarities, physicochemical properties, and analytical techniques:

Functional Group and Scaffold Analysis

The compound shares structural motifs with other heterocyclic systems:

  • Benzothiazole derivatives : The 6-methylbenzothiazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Compared to unsubstituted benzothiazoles, the methyl group enhances steric bulk and may influence binding affinity .
  • Dihydropyridine derivatives : The 2-oxo-1,2-dihydropyridine core is analogous to calcium channel blockers like nifedipine but differs in substitution patterns, which alter electronic properties and bioavailability .

Physicochemical Properties Comparison

A hypothetical comparison with diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () highlights how substituents impact properties:

Property Target Compound Compound 2d
Molecular Weight 389.47 g/mol 547.53 g/mol
logP 4.75 Not reported
Hydrogen Bond Acceptors 5 9 (esters, nitro)
Key Functional Groups Benzothiazole, carboxamide Imidazopyridine, nitro
Solubility (logSw) -4.57 (low) Not reported

The target compound’s lower molecular weight and fewer hydrogen bond acceptors may enhance membrane permeability compared to 2d, which has polar nitro and ester groups.

Spectroscopic and Analytical Techniques

  • NMR Analysis : demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural differences in analogs. For the target compound, similar analysis would clarify substituent effects on the benzothiazole and dihydropyridine moieties .
  • Crystallography : Tools like SHELX () could resolve its 3D structure, critical for comparing bond lengths and angles with analogs. For example, the dihydropyridine ring’s planarity might differ from imidazopyridine systems like 2d .

Lumping Strategy for Predictive Modeling

notes that compounds with similar structures (e.g., shared benzothiazole or dihydropyridine cores) can be “lumped” to predict reactivity or environmental behavior. The target compound’s logP and hydrogen-bonding profile suggest it may undergo similar metabolic pathways as other lipophilic heterocycles .

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